o-Nitrophenethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68966-79-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
JTDNAYJQWWTNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for O Nitrophenethyl Acetate Production
Classical Esterification Techniques for o-Nitrophenethyl Acetate (B1210297) Synthesis
Traditional synthesis of o-nitrophenethyl acetate relies on well-established condensation reactions. These methods typically involve the reaction of an alcohol with a carboxylic acid or its derivative, facilitated by a catalyst and specific reaction conditions.
The most direct classical route to this compound involves the esterification of o-nitrophenethyl alcohol. This transformation is commonly achieved by reacting the alcohol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a basic catalyst like pyridine (B92270). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the o-nitrophenethyl alcohol attacks the electrophilic carbonyl carbon of the acylating agent.
Another established method is the Steglich esterification, which allows for the direct coupling of o-nitrophenethyl alcohol with acetic acid. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, often 4-dimethylaminopyridine (B28879) (DMAP). Microwave-assisted Steglich esterifications have been shown to significantly reduce reaction times from several hours to as little as 30 minutes, furnishing the desired ester in good yields acs.org.
The efficiency of classical esterification is highly dependent on the optimization of various reaction parameters. Key variables include temperature, reaction time, the molar ratio of reactants, and the choice and concentration of the catalyst. For instance, in related esterification processes, adjusting the molar ratio of alcohol to acid and the catalyst concentration has been shown to be a critical factor in maximizing conversion uctm.edu.
Research into the synthesis of similar esters, such as methyl acetate via microwave-assisted esterification, demonstrates the impact of these variables. Optimal conversion (98.76%) was achieved by fine-tuning microwave power, catalyst concentration, reactant molar ratio, and reaction time, as determined through a Box-Behnken design response surface methodology uctm.edu. These principles are directly applicable to the synthesis of this compound, where systematic variation of conditions can lead to significant improvements in yield and a reduction in the formation of by-products.
| Parameter | Typical Range/Condition | Impact on Reaction | Reference Example |
|---|---|---|---|
| Temperature | Room Temperature to Reflux | Affects reaction rate; higher temperatures can increase rate but may lead to side reactions. | Microwave heating at 40°C used for Steglich esterification. acs.org |
| Catalyst | Pyridine, DMAP, H₂SO₄ | Increases the rate of reaction by activating the carbonyl group or deprotonating the alcohol. | Use of pyridine with acetic anhydride. cdnsciencepub.com |
| Reactant Ratio | 1:1 to 1:1.25 (Alcohol:Acid) | Using an excess of one reactant can shift the equilibrium towards the product side. | Optimal methanol (B129727) to acetic acid ratio of 1.19:1 found for methyl acetate synthesis. uctm.edu |
| Reaction Time | 30 minutes to >24 hours | Sufficient time is needed for the reaction to reach completion; can be drastically reduced with microwave assistance. | Microwave-assisted synthesis completed in 30 min vs. >3 hours conventionally. acs.org |
Advanced and Sustainable Synthetic Protocols
In response to the growing demand for greener chemical processes, advanced synthetic methods focusing on sustainability and selectivity have been developed. Enzymatic catalysis, in particular, offers a highly efficient and environmentally benign alternative to classical techniques.
Enzymatic synthesis, primarily utilizing lipases, has emerged as a powerful tool for ester production. scielo.br Lipases are highly selective biocatalysts that can perform esterification under mild conditions, often in solvent-free systems or non-conventional media, minimizing waste and energy consumption. nih.gov These enzymes are particularly valued for producing esters recognized as natural flavors. researchgate.net
The selection of an appropriate biocatalyst is paramount for successful enzymatic esterification. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Bacillus subtilis, have been widely used for synthesizing a variety of esters. rsc.orgplos.orgmdpi.com
To enhance their stability, reusability, and catalytic activity, enzymes are often immobilized on solid supports. Immobilization prevents the enzyme from leaching into the reaction mixture, simplifies product purification, and often improves the enzyme's tolerance to temperature and organic solvents. nih.gov Various materials have been successfully employed as supports, including:
Chitosan/Graphene Oxide Beads: These provide a biocompatible matrix with a large surface area, enhancing enzyme loading and activity. plos.org
Metal-Organic Frameworks (MOFs): Hierarchically porous MOFs offer a stable structure with large pores, allowing for high enzyme immobilization and excellent reusability. rsc.org
Magnetic Nanoparticles: These allow for easy separation of the biocatalyst from the reaction medium using an external magnetic field. rsc.org
| Biocatalyst (Source) | Immobilization Support | Key Advantages | Reference |
|---|---|---|---|
| Lipase (B570770) B from Candida antarctica (Novozym 435) | Acrylic Resin | High activity and stability, widely used in various ester syntheses. | plos.orgnih.gov |
| Lipase from Rhizomucor miehei (Lipozyme RM IM) | Macroporous Anion Exchange Resin | Effective biocatalyst for esterification. | plos.org |
| Lipase from Bacillus subtilis (BSL2) | Cu-BTC Metal-Organic Framework | High enzymatic activity and excellent reusability (90.7% activity after 10 cycles). | rsc.org |
| Lipase from Candida rugosa (CRL) | Magnetic Fe₃O₄ Nanoparticles | Facilitates easy magnetic separation and reuse. | rsc.org |
Optimizing enzymatic esterification often involves moving away from traditional organic solvents towards more sustainable alternatives.
Aqueous Systems: Performing esterification in water is inherently challenging due to the competing hydrolysis reaction, which is thermodynamically favored. However, recent research has shown that this can be overcome. For the synthesis of 2-phenethyl acetate, an acyltransferase from Mycobacterium smegmatis (MsAcT) was immobilized in a gel network. rsc.org This strategy increased the enzyme's selectivity for the transesterification reaction over hydrolysis by 6.33-fold, achieving a 99.17% conversion rate in a system with 80% water content. rsc.org
Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their negligible vapor pressure and high thermal stability. They have shown great potential for enzymatic reactions, often enhancing substrate solubility, enzyme reactivity, and stability. rsc.orgmdpi.com Hydrophobic ILs, in particular, can provide an excellent microenvironment for lipase activity. acs.org In the lipase-catalyzed synthesis of various flavor esters using spongelike ionic liquids (SLILs), product yields greater than 95% were achieved. acs.org The unique properties of these ILs also allowed for a simple and efficient separation of the product by centrifugation. acs.org The choice of the IL's anion and cation components is critical, as it can significantly influence enzyme activity. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical area of research, aiming to reduce the environmental impact associated with traditional chemical manufacturing. nih.govorientjchem.org Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov For the production of this compound, this involves innovations in reaction conditions, solvent choice, and energy consumption to create more sustainable and environmentally benign methodologies. nih.govrsc.org
Recent advancements have emphasized the development of nitration methods that move away from harsh and hazardous reagents. rsc.org Traditional nitration processes often rely on strong acids and produce significant waste, posing environmental concerns. rsc.org In contrast, green approaches for synthesizing nitrated compounds, which could be applicable to this compound, focus on using milder, recyclable organic nitrating agents. rsc.org These newer methods often operate under solvent-minimized or even solvent-free conditions, significantly enhancing their green metrics compared to conventional solvent-based processes. rsc.org
Solvent-Minimized or Solvent-Free Methodologies
A key strategy in the green synthesis of this compound involves minimizing or completely eliminating the use of organic solvents. rsc.org Traditional organic reactions often require large volumes of solvents, which contribute significantly to chemical waste and environmental pollution. researchgate.net Solvent-free or "neat" reactions, where the reactants themselves act as the medium, represent a significant advancement in sustainable chemistry. researchgate.net
The benefits of solvent-minimized approaches extend beyond waste reduction. They often lead to shorter reaction times, milder reaction conditions, and simplified purification processes, as the need to remove a bulk solvent is eliminated. researchgate.netnih.gov For instance, a study on the acetylation of phenols and alcohols demonstrated a sustainable solvent-free method using a stoichiometric amount of acetic anhydride, which could be a relevant model for the final step in synthesizing this compound from o-nitrophenethyl alcohol. nih.gov Such protocols highlight the potential for developing highly efficient and environmentally friendly synthetic routes for this compound.
Energy-Efficient Mechanochemical Approaches for Related Nitroarenes
Mechanochemistry, a field that studies chemical transformations induced by mechanical force, offers a highly energy-efficient alternative to traditional solution-based synthesis for nitroarenes. researchgate.netscholaris.carsc.org This approach, often utilizing ball milling, can lead to significant reductions in energy consumption, particularly by eliminating the need for heating large volumes of solvent. rsc.org The efficient mixing and increased reactivity of reagents under mechanochemical conditions can also lead to shorter reaction times and higher yields. researchgate.netrsc.org
The synthesis of nitroarenes and their derivatives has been a focus of mechanochemical research. For example, the reduction of nitroarenes to primary aromatic amines has been achieved efficiently using inexpensive and safe reagents like zinc metal in a solvent-free mechanochemical process. researchgate.net This demonstrates the potential for mechanochemistry to handle reactions involving nitro groups, which are central to the synthesis of this compound. While this example focuses on reduction, the principles of enhanced reactivity and energy efficiency are broadly applicable.
| Mechanochemical Approach | Key Features | Potential Application to this compound |
| Ball Milling | Solvent-free or solvent-minimized reactions, enhanced reactivity, energy efficiency. researchgate.netrsc.org | Direct synthesis or key intermediate steps, reducing solvent waste and energy use. |
| Liquid-Assisted Grinding (LAG) | Uses minimal liquid to facilitate reaction, improving reaction kinetics over purely solid-state methods. mdpi.com | Could be employed for the esterification step, potentially increasing yield and selectivity. |
| Catalytic Transfer Hydrogenation (CTH) | Utilizes a hydrogen donor in the solid state to perform reductions. mdpi.com | While a reduction, it showcases the ability of mechanochemistry to handle complex catalytic systems relevant to nitro compounds. |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, which involves conducting chemical reactions in a continuous stream through a reactor, presents a powerful tool for the synthesis of this compound. selvita.comsymeres.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved control over reaction parameters, and greater scalability. symeres.com The small reactor volumes inherent to flow systems allow for precise management of temperature and pressure, which is particularly beneficial for reactions that are exothermic or involve unstable intermediates. selvita.comsymeres.com
For the synthesis of this compound, flow chemistry can be applied to various steps, from the nitration of the aromatic ring to the final esterification. The ability to precisely control residence time—the duration the reactants spend in the reactor—allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. selvita.com This level of control is often difficult to achieve in batch reactors, where temperature and concentration gradients can lead to inconsistencies. symeres.com
Furthermore, flow chemistry is well-suited for handling hazardous reagents and reactions. symeres.com For instance, nitration reactions, which often use strong acids and can be highly energetic, can be performed more safely in a flow system due to the small reaction volume and superior heat transfer capabilities. wiley-vch.de This mitigates the risks associated with thermal runaways. The integration of in-line purification and analysis tools can also streamline the entire synthetic process, making it more efficient and amenable to automation. nih.gov
| Flow Chemistry Parameter | Advantage in Synthesis | Relevance to this compound |
| Temperature Control | Precise and rapid heating/cooling. selvita.com | Enables safe handling of exothermic nitration steps and optimization of esterification temperature. |
| Pressure Control | Ability to operate at elevated pressures. princeton.edu | Can increase reaction rates and allow for the use of gaseous reagents. |
| Residence Time | Fine-tuning of reaction time. selvita.com | Optimizes conversion and selectivity, minimizing byproduct formation. |
| Mixing | Efficient and rapid mixing of reagents. selvita.com | Ensures homogeneity, leading to more consistent product quality. |
| Scalability | Straightforward scaling by extending operation time. symeres.com | Facilitates production from laboratory to industrial scale without re-optimization. |
Mechanistic Elucidation of Reaction Pathways Involving O Nitrophenethyl Acetate
Photochemical Rearrangements and Uncaging Mechanisms
The photoreactivity of o-nitrophenethyl acetate (B1210297) is central to its application as a photoremovable protecting group (PPG). nih.govcsic.es Upon irradiation, it undergoes a series of transformations leading to the release of the protected acetate group. This process, often referred to as "uncaging," is initiated by the absorption of light, typically in the UV range. csic.esacs.org The efficiency and kinetics of this release are governed by several interconnected mechanistic steps.
Excited-State Intramolecular Hydrogen Transfer (ESIHT) Pathways
The primary photochemical event upon excitation of o-nitrophenethyl acetate is an excited-state intramolecular hydrogen transfer (ESIHT). researchgate.netnih.gov In this step, a hydrogen atom from the benzylic position of the phenethyl group is transferred to the oxygen of the ortho-nitro group. acs.orgresearchgate.net This transfer can proceed through either the lowest excited singlet state (S1) or the triplet state (T1). researchgate.net
Formation and Reactivity of Aci-Nitro Tautomers and Quinonoid Intermediates
The ESIHT process results in the formation of a transient species known as an aci-nitro tautomer, which exists in a quinonoid form. acs.orgacs.orgpsu.edu This intermediate is characterized by a strong absorption at around 400 nm and can be observed using techniques like laser flash photolysis. acs.org The aci-nitro intermediate is a key branching point in the reaction pathway. acs.orgacs.org
| Compound | Irradiation Wavelength (nm) | Quantum Yield (Φr) | Reference |
|---|---|---|---|
| o-Nitrobenzyl acetate | - | - | researchgate.net |
| 1-(2-Nitrophenyl)ethyl caged compounds | - | - | wiley-vch.de |
| 4,5-Dimethoxy-2-nitrobenzyl derivatives | - | 0.01 - 0.1 | nih.gov |
| Benzothiadiazole derivatives | 430 | 0.04 - 0.06 | csic.es |
Influence of Substituents on Photoreactivity and Efficiency
The photoreactivity and efficiency of this compound and related compounds can be significantly modulated by the introduction of substituents on the aromatic ring or at the benzylic position. google.comresearchgate.net Substituents can influence the electronic properties of the chromophore, the stability of intermediates, and the rates of the various reaction steps. google.com
For example, electron-donating groups can shift the absorption to longer wavelengths but may decrease the quantum yield. nih.gov Conversely, a "meta effect" has been observed where electron-withdrawing groups at the meta position can enhance the reaction efficiency. beilstein-journals.org Substituents at the α-carbon of the phenethyl group have been shown to have a profound effect on reactivity by suppressing the formation of side products. google.com The strategic placement of substituents is a key approach for fine-tuning the properties of these photoremovable protecting groups for specific applications. google.comresearchgate.net
Nucleophilic Substitution Reactions and Their Mechanistic Details
Beyond its photochemical reactivity, this compound can participate in nucleophilic substitution reactions. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, although direct substitution on the ring is not the primary reaction pathway for the acetate group. researchgate.net More relevant are the substitution reactions at the benzylic carbon.
In the context of its synthesis or in the presence of strong nucleophiles, the acetate group can be displaced. The mechanism of such reactions would typically follow an SN2 pathway, especially with primary or secondary carbons, where a strong nucleophile attacks the carbon atom bearing the leaving group (acetate). pressbooks.pubscience-revision.co.uk The presence of the ortho-nitro group can influence the reaction rate through electronic and steric effects. For instance, intramolecular hydrogen bonding between a nucleophile and the ortho-nitro group could favor substitution. researchgate.net In solvolysis reactions, where the solvent acts as the nucleophile, an SN1 mechanism involving a carbocation intermediate might be possible, especially if the carbocation is stabilized. libretexts.org
Hydrolytic Cleavage Pathways and Catalysis Studies
The hydrolysis of this compound, the cleavage of the ester bond by water, can occur under neutral, acidic, or basic conditions. The mechanism of ester hydrolysis is well-established and generally proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. scholaris.caresearchgate.net
In neutral hydrolysis, water acts as the nucleophile. This process is generally slow but can be catalyzed by acids or bases. researchgate.net Acid catalysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. libretexts.org Base-catalyzed hydrolysis (saponification) is typically faster and involves the direct attack of the more potent nucleophile, the hydroxide ion, on the carbonyl carbon. scholaris.ca The stability of the leaving group, the phenethyl alcohol, and the electronic effects of the nitro group can influence the rate of hydrolysis. Studies on related compounds like p-nitrophenyl acetate have shown that the rate of hydrolysis is significantly affected by the solvent environment, such as in DMSO-water mixtures. scholaris.ca
Water-Catalyzed Hydrolysis Mechanisms
The hydrolysis of esters is a fundamental organic reaction, and its mechanism can be influenced by the catalyst and reaction conditions. In the absence of strong acids or bases, water itself can act as a nucleophile, leading to what is known as neutral or water-catalyzed hydrolysis. While specific kinetic studies on the water-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from studies of analogous compounds, such as p-nitrophenyl acetate.
The generally accepted mechanism for the neutral hydrolysis of esters like this compound proceeds through a nucleophilic acyl substitution pathway. This involves the formation of a tetrahedral intermediate. The key steps are as follows:
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbon atom is bonded to the original carbonyl oxygen (which becomes an oxyanion), the oxygen of the ester's ethoxy group, the methyl group of the acetate, and the attacking water molecule (as an oxonium ion).
Proton Transfer: A proton is transferred from the oxonium ion to the solvent or another water molecule, and subsequently to the leaving group (the o-nitrophenethoxide group) to facilitate its departure. In some cases, a concerted mechanism involving a network of water molecules can facilitate this proton transfer. For instance, studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) in acetonitrile (B52724) have suggested the involvement of a water bridge of three water molecules that hydrate (B1144303) the ester in a rate-limiting addition of water to form the tetrahedral intermediate. mdpi.com
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, which is o-nitrophenethyl alcohol. The stability of the leaving group is a critical factor in this step. The electron-withdrawing nitro group on the aromatic ring can stabilize the resulting phenoxide-like transition state, making it a better leaving group compared to an unsubstituted phenethyl alcohol.
Role of Solvent Environment and pH in Reaction Kinetics
The kinetics of the hydrolysis of this compound are significantly influenced by the solvent environment and the pH of the reaction medium. These factors can affect the stability of the reactants, transition states, and intermediates, thereby altering the reaction rate.
Solvent Effects:
The entropy of activation can also provide insights into the role of the solvent. For the reaction of 4-nitrophenyl acetate with imidazole, the entropy of activation in water is more negative than in ethanol, indicating a more structured or ordered transition state in the aqueous medium. researchgate.net This is likely due to the extensive hydrogen-bonding network of water.
pH Effects:
The rate of ester hydrolysis is highly dependent on pH. The reaction can be catalyzed by both acid and base.
Acidic Conditions (Specific Acid Catalysis): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule.
Neutral Conditions: In the neutral pH range, the uncatalyzed reaction with water is the dominant pathway, which is generally slow.
Alkaline Conditions (Specific Base Catalysis): Under alkaline conditions, the hydroxide ion (OH⁻) is the primary nucleophile. Being a much stronger nucleophile than water, it attacks the carbonyl carbon much more rapidly. The rate of hydrolysis is therefore directly proportional to the hydroxide ion concentration.
A typical pH-rate profile for ester hydrolysis shows a "U" shape, with a minimum rate in the neutral pH region and increasing rates at both low and high pH. For the hydrolysis of a related compound, the observed pseudo-first-order rate constant (kobs) in the alkaline region follows the relationship: kobs = k0 + kOH[OH⁻], where k0 represents the contribution from water and buffer-catalyzed reactions, and kOH is the second-order rate constant for the hydroxide-catalyzed reaction. researchgate.net
The following table presents kinetic data for the alkaline hydrolysis of the related compound p-nitrophenyl acetate in various DMSO-H₂O mixtures, illustrating the profound effect of the solvent on the reaction rate.
| Mole % DMSO | kN (M⁻¹s⁻¹) for p-Nitrophenyl Acetate |
| 0 | 11.6 |
| 10 | 20.1 |
| 20 | 38.0 |
| 30 | 73.0 |
| 40 | 149 |
| 50 | 370 |
| 60 | 1,110 |
| 70 | 4,200 |
| 80 | 32,800 |
| 90 | 141,000 |
| Data sourced from a study on the alkaline hydrolysis of p-nitrophenyl acetate. scholaris.ca |
Other Significant Transformation Reactions and Their Mechanistic Investigations
Beyond hydrolysis, this compound and related compounds can undergo other significant transformations, most notably photochemical reactions. The o-nitrobenzyl and o-nitrophenethyl moieties are well-known photolabile protecting groups (PPGs), which can be cleaved by light to release a protected functional group. acs.orgdokumen.pub
The use of this compound as a PPG for carboxylic acids involves a photochemically induced intramolecular rearrangement. The mechanism of this photoreaction has been the subject of detailed investigation and is generally understood to proceed as follows:
Photoexcitation: Upon absorption of UV light (typically around 350 nm), the o-nitrobenzyl-type chromophore is excited to a singlet or triplet state. nih.gov
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a benzylic hydrogen atom from the ethyl chain. This is a key step and leads to the formation of a biradical intermediate.
Formation of an aci-Nitro Intermediate: The biradical intermediate rapidly rearranges to form a transient species known as an aci-nitro intermediate (a nitronic acid). This intermediate is a key player in the subsequent release of the protected group. psu.edu The decay of this intermediate can be influenced by pH. psu.edu
Rearrangement and Elimination: The aci-nitro intermediate is unstable and undergoes further rearrangement. For o-nitrophenethyl derivatives, this typically involves an elimination reaction. The process leads to the formation of o-nitrosostyrene and the release of the acetate group as acetic acid. qut.edu.au The elimination is thought to proceed via a β-elimination mechanism from the aci-nitro intermediate. wiley-vch.de
The photochemical cleavage of this compound is a powerful tool in synthetic chemistry and chemical biology, allowing for the spatial and temporal control of the release of carboxylic acids.
Derivatization Strategies and Analogous Compound Development for Research Applications
Synthesis of o-Nitrophenethyl Acetate (B1210297) Analogues with Modified Photolability
The core of o-nitrophenethyl acetate's utility lies in its nature as a photolabile protecting group (PPG), often referred to as a "caged" compound. acs.orgpsu.edu Upon irradiation with UV light, the o-nitrobenzyl system undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. acs.org This intermediate then rearranges to release the protected molecule and form an o-nitrosobenzaldehyde byproduct. acs.orgacs.org The efficiency and rate of this photorelease are critical parameters that can be fine-tuned through the synthesis of analogs.
Research has shown that substitutions on the aromatic ring and modifications to the benzylic position can significantly impact the photolytic properties of o-nitrobenzyl-type PPGs. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light. google.com The 2-(o-nitrophenyl)ethoxycarbonyl group and its derivatives have been found to be removed approximately twice as fast as the corresponding o-nitrobenzyloxycarbonyl group, which is attributed to an increased rate of α-hydrogen abstraction by the photo-excited nitro group.
Furthermore, the development of the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, an analog of the o-nitrophenethyl moiety, demonstrated that modifications to the side chain can enhance the rate of photodeprotection. google.com NPPOC-protected amino acids are cleaved by UV light about twice as fast as the o-nitroveratryloxycarbonyl (NVOC)-protected counterparts. google.com This is thought to be due to different cleavage mechanisms. google.com A variety of NPPOC derivatives with substitutions on the phenyl ring and the side chain have been synthesized to further improve photoreactivity. researchgate.net
| Analog Type | Modification | Effect on Photolability | Reference |
| Substituted o-nitrobenzyl | Methoxy groups on the aromatic ring | Red-shifts absorption maximum | google.com |
| 2-(o-nitrophenyl)ethoxycarbonyl | Homologous structure | ~2-fold faster removal | |
| 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) | Propyl side chain | ~2-fold faster cleavage than NVOC | google.com |
| NPPOC Derivatives | Phenyl ring and side-chain substitutions | Improved photoreactivity | researchgate.net |
Incorporation of this compound Moieties into Complex Molecular Scaffolds
The ability to incorporate this compound and its analogs into more complex molecules is crucial for their application in various fields, from materials science to molecular biology.
A significant application of o-nitrophenethyl-based PPGs is in the light-directed synthesis of oligonucleotide arrays. google.comgoogle.com In this technology, photolabile groups are used to protect the 5'- or 3'-hydroxyl groups of nucleosides. google.comgoogle.com The synthesis proceeds in a stepwise manner, where light is used to selectively deprotect specific sites on a solid support, allowing for the coupling of the next nucleotide in the sequence. google.comgoogle.com This method enables the high-density, parallel synthesis of custom DNA or RNA microarrays. google.com
The photochemical properties of o-nitrophenethyl derivatives also make them valuable precursors for the synthesis of advanced organic materials. The ability to undergo a photo-retro-aldol-type reaction allows for the light-induced cleavage of C-C bonds. acs.orgunit.no This principle has been explored in the development of photodegradable materials. By incorporating o-nitrophenethyl alcohol motifs into larger polymer backbones or material scaffolds, it is possible to create materials that break down into smaller, inactive fragments upon exposure to light. acs.orgunit.no
This strategy has potential applications in areas such as drug delivery, where a material could be designed to release a therapeutic agent in a controlled manner upon light activation, and in the development of environmentally friendly materials that can be degraded on demand. The synthesis of such materials often involves the initial preparation of a monomer containing the o-nitrophenethyl moiety, which is then polymerized or incorporated into the desired material structure.
Functionalization of this compound for Specific Research Probes
Functionalization of the this compound core structure allows for the creation of highly specific research probes for a variety of biological and chemical applications. This involves attaching the o-nitrophenethyl moiety to a molecule of interest, effectively "caging" it and rendering it inactive until released by light.
This approach has been used to create a wide range of "caged" biomolecules, including neurotransmitters, signaling molecules, and peptides. psu.edu For example, by attaching an o-nitrophenethyl-based PPG to an amino acid, a "caged" amino acid can be synthesized. google.com These caged amino acids can then be incorporated into peptides or proteins, allowing for the light-induced activation of protein function with high spatial and temporal control.
Advanced Analytical and Spectroscopic Research Methodologies for O Nitrophenethyl Acetate
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopy is a cornerstone of chemical analysis, offering non-invasive ways to probe molecular structure and dynamics. For o-nitrophenethyl acetate (B1210297), techniques that can track rapid photochemical transformations and confirm structural assignments in complex mixtures are particularly crucial.
Time-resolved spectroscopy encompasses a set of powerful techniques used to study dynamic processes and short-lived chemical species. In the context of o-nitrophenethyl acetate, its ortho-nitrobenzyl moiety is known to be photolabile, making these methods essential for understanding its photochemical reaction mechanisms.
Laser Flash Photolysis (LFP): This is a pump-probe technique where a short, intense laser pulse (the pump) initiates a photochemical reaction, and a second, weaker light source (the probe) monitors the changes in absorption over time. edinst.com LFP is ideal for detecting and characterizing transient species like excited states, free radicals, and other intermediates with lifetimes ranging from nanoseconds to seconds. edinst.com
Upon UV irradiation, o-nitrobenzyl compounds typically rearrange to form a transient aci-nitro intermediate. For this compound, LFP would be employed to detect this key species. The experiment would involve exciting a solution of this compound with a nanosecond laser pulse (e.g., at 266 or 355 nm) and monitoring the subsequent changes in absorbance in the UV-Visible region. The formation and decay of the aci-nitro intermediate, which is often colored, can be tracked in real-time, providing kinetic data on its lifetime and reactivity. researchgate.netresearchgate.net
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational spectra (fingerprints) as a function of time. unipr.it It combines a laser pulse to initiate the reaction with an infrared spectrometer to detect changes in IR absorption. unipr.itnih.gov This technique is particularly powerful because it offers detailed structural insights, distinguishing between isomers and identifying specific functional groups in short-lived intermediates. researchgate.net For the photoreaction of this compound, TRIR could definitively identify the aci-nitro intermediate by detecting the characteristic vibrational bands of its C=N⁺(O⁻)O⁻ group, while also monitoring the disappearance of the reactant's -NO₂ bands and the appearance of final product bands.
| Technique | Timescale | Information Obtained | Application to this compound |
| Laser Flash Photolysis (LFP) | Nanoseconds to seconds | Electronic spectra and kinetics of transient species | Detection of the aci-nitro intermediate; measurement of its formation and decay rates. |
| Time-Resolved Infrared (TRIR) | Picoseconds to milliseconds | Vibrational spectra (structural information) of intermediates | Structural confirmation of the aci-nitro intermediate; monitoring changes in nitro and ester group vibrations. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. In a research context, its application extends to the real-time monitoring of chemical reactions, providing kinetic and mechanistic data. magritek.com
For the synthesis or transformation of this compound, ¹H and ¹³C NMR are used to confirm the final structure by assigning chemical shifts and coupling constants to each atom. For instance, the characteristic signals for the ethyl group (-CH₂- and -CH₃), the acetate carbonyl, and the distinct aromatic protons of the ortho-substituted ring provide unambiguous structural confirmation.
In research, NMR is also used for in situ reaction monitoring. osf.io By acquiring spectra at regular intervals, researchers can track the disappearance of reactant signals and the appearance of product signals. magritek.com This allows for the determination of reaction endpoints, the identification of any intermediates or byproducts that accumulate, and the calculation of reaction kinetics. magritek.comosf.io For example, in the esterification reaction to produce this compound, one could monitor the characteristic shifts of the starting o-nitrophenethyl alcohol and acetic anhydride (B1165640) as they are consumed, and the corresponding growth of the product peaks.
| Nucleus | Typical Chemical Shift Range (ppm) for this compound | Structural Information |
| ¹H | 7.5-8.2 (aromatic H) | Substitution pattern on the benzene (B151609) ring. |
| ¹H | 4.4-4.6 (-O-CH₂-) | Confirms ester linkage to the ethyl group. |
| ¹H | 3.1-3.3 (Ar-CH₂-) | Methylene group attached to the aromatic ring. |
| ¹H | 2.0-2.2 (-C(O)CH₃) | Acetate methyl group. |
| ¹³C | 170-172 (C=O) | Ester carbonyl carbon. |
| ¹³C | 140-150 (C-NO₂) | Aromatic carbon attached to the nitro group. |
| ¹³C | 125-135 (Aromatic C) | Carbons of the benzene ring. |
| ¹³C | 64-66 (-O-CH₂) | Methylene carbon of the ester. |
| ¹³C | 35-37 (Ar-CH₂-) | Methylene carbon attached to the ring. |
| ¹³C | 20-22 (-C(O)CH₃) | Acetate methyl carbon. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Contexts
Chromatography is fundamental for separating components of a mixture, making it essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to analyze non-volatile or thermally sensitive compounds. In a research setting, it is a primary tool for reaction monitoring and optimization. By taking aliquots from a reaction mixture at different time points, HPLC can be used to quantify the concentration of the starting materials, intermediates, the desired product (this compound), and any byproducts.
This quantitative data is vital for optimizing reaction conditions such as temperature, catalyst loading, or reaction time. For example, a series of small-scale reactions could be run under varying conditions, with HPLC analysis used to determine which parameters yield the highest purity and conversion to this compound. A reversed-phase C18 column with a mobile phase such as acetonitrile (B52724)/water and UV detection (monitoring the absorbance of the nitroaromatic chromophore) would be a typical setup.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. gcms.cz It is used for the analysis of volatile and thermally stable compounds. jocpr.com
In the context of this compound research, GC-MS is invaluable for analyzing the product mixture from a synthesis or a photochemical reaction. nih.gov The gas chromatograph separates the different components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for positive identification of the product, unreacted starting materials, and any volatile side products or impurities. researchgate.netfloraandfona.org.in For example, after photolysis of this compound, GC-MS could be used to identify potential products such as o-nitrosobenzaldehyde or other rearrangement products.
Mass Spectrometry for Mechanistic Pathway Confirmation
Beyond its use as a detector for chromatography, mass spectrometry (MS) is a critical tool for confirming mechanistic pathways by analyzing the fragmentation of ions in the gas phase. researchgate.net Techniques like electrospray ionization (ESI) can be used to gently ionize the molecule of interest, forming a molecular ion.
By subjecting this molecular ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), researchers can induce fragmentation. nih.gov The resulting fragment ions provide clues about the molecule's structure and the relative strengths of its chemical bonds. nih.govyoutube.com For this compound, characteristic fragmentation pathways would likely include:
Loss of the acetate group: Cleavage of the ester bond to lose a neutral molecule of acetic acid (60 Da) or the acetyl group.
Cleavage of the ethyl chain: Fragmentation at the benzylic position.
Rearrangements involving the nitro group: The "ortho effect" can lead to unique fragmentation pathways, such as the loss of OH from the molecular ion, which can provide mechanistic information.
By carefully analyzing these fragmentation patterns, researchers can confirm the identity of reaction products and gain insight into the bonding and structure of the molecule, which helps in corroborating proposed reaction mechanisms. nih.gov
| Ion (m/z) | Possible Identity | Mechanistic Implication |
| 195 | [M]⁺ | Molecular ion of this compound |
| 152 | [M - CH₃CO]⁺ | Loss of the acetyl radical, indicating an ester functionality. |
| 135 | [M - CH₃COOH]⁺ | Loss of neutral acetic acid, a common pathway for acetate esters. |
| 122 | [NO₂-C₆H₄-CH₂]⁺ | Cleavage of the C-O ester bond. |
| 106 | [C₇H₆O]⁺ | Potential rearrangement product ion after fragmentation. |
Computational and Theoretical Investigations of O Nitrophenethyl Acetate Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CASSCF and CASPT2) are employed to model the electronic properties of molecules with high accuracy. nih.gov
For o-nitrophenethyl acetate (B1210297), these calculations would reveal key aspects of its electronic structure. The presence of the nitro group (NO₂) conjugated with the phenyl ring is the dominant feature. This group is strongly electron-withdrawing, which significantly influences the electron density across the aromatic system. Theoretical calculations on nitrobenzene, a parent compound, have shown that the lowest-lying excited states, crucial for its photochemistry, are complex and involve π → π* and n → π* transitions associated with the nitro group and the benzene (B151609) ring. nih.gov
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated to predict reactivity. A small HOMO-LUMO energy gap generally indicates higher reactivity. For o-nitrophenethyl acetate, the LUMO is expected to be localized primarily on the nitrophenyl moiety, making it susceptible to electronic excitation.
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Note: These are hypothetical values based on typical results for similar nitroaromatic compounds calculated using DFT methods. Specific values require dedicated computation.)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -2.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates kinetic stability and resistance to electronic excitation. |
| Dipole Moment | High | Due to the polar nitro and ester groups, suggesting strong interaction with polar solvents. |
| Electron Affinity | Positive | The electron-withdrawing nitro group makes the molecule a good electron acceptor. |
| Ionization Potential | Moderate | The aromatic ring is the likely site of electron removal. |
These descriptors provide a quantitative basis for understanding the molecule's stability and its interactions in chemical reactions.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sonar.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior in environments that approximate real-world conditions, such as in a solvent.
For this compound, MD simulations would be crucial for understanding its conformational flexibility and its interactions with surrounding solvent molecules. sonar.ch The ethyl acetate side chain can adopt various conformations relative to the nitrophenyl ring, and MD simulations can map the energy landscape of these different rotamers.
Key insights from MD simulations would include:
Solvation Structure: How solvent molecules (e.g., water, methanol) arrange themselves around the solute molecule. This is particularly important for understanding reactions in solution, as the solvent can stabilize or destabilize reactants, transition states, and products.
Conformational Dynamics: The simulations would show the transitions between different conformations of the phenethyl acetate chain, identifying the most stable or populated states.
Hydrogen Bonding: MD can identify and quantify the dynamics of hydrogen bonds between the nitro group's oxygen atoms and protic solvent molecules. These interactions can influence the electronic structure and photochemical reactivity of the chromophore.
Simulations of related acetates in aqueous solutions have demonstrated the utility of MD in calculating thermodynamic properties like binding free energies, showcasing the power of this method to probe molecular interactions. sonar.ch
Prediction and Characterization of Reaction Intermediates and Transition States
A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of temporary, metastable intermediates. researchgate.netresearchgate.net Computational chemistry is exceptionally well-suited for characterizing these fleeting species, which are often difficult or impossible to observe experimentally.
The photorelease reaction of o-nitrobenzyl and related compounds is known to proceed through a characteristic aci-nitro intermediate. Upon absorption of a photon, an intramolecular hydrogen abstraction occurs, where a hydrogen atom from the benzylic position is transferred to one of the oxygen atoms of the nitro group. This process leads to the formation of the aci-nitro intermediate.
For this compound, the proposed photochemical pathway would involve the following steps, which can be modeled computationally:
Excitation: The molecule absorbs a photon, transitioning to an excited electronic state (S₁ or T₁).
Hydrogen Abstraction: In the excited state, an intramolecular hydrogen atom is transferred from the ethyl group to the nitro group. The calculation of the potential energy surface for this step would reveal the energy barrier and the geometry of the first transition state .
Formation of the Aci-Nitro Intermediate: This step results in the formation of a short-lived, high-energy intermediate. Its geometry, stability, and electronic structure can be precisely calculated.
Rearrangement and Release: The aci-nitro intermediate undergoes rearrangement, leading to the cleavage of the ester bond and the release of acetic acid. This step involves passing through a second transition state . The final products are o-nitrosoacetophenone and acetic acid.
Computational methods can map the entire reaction pathway, providing the relative energies of reactants, transition states, intermediates, and products, which is essential for understanding the reaction mechanism and kinetics.
Modeling Photorelease Mechanisms and Efficiency
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed. Computational modeling can provide deep insights into the factors that determine the quantum yield.
Modeling the photorelease mechanism of this compound involves calculating the potential energy surfaces of the ground and relevant excited states (singlet and triplet). The intersections and couplings between these surfaces dictate the fate of the excited molecule. After initial excitation, the molecule can:
Relax back to the ground state via non-radiative decay (heat) or radiative decay (fluorescence/phosphorescence), resulting in no net reaction.
Proceed along the reactive pathway over the transition state for hydrogen abstraction to form the aci-nitro intermediate.
Applications of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting molecular properties and reaction outcomes. Instead of relying on first-principles quantum calculations for every new molecule, ML models can be trained on existing data to make rapid and accurate predictions.
For this compound, ML could be applied in several ways:
Predicting Photochemical Properties: An ML model could be trained on a dataset of various nitroaromatic compounds with known absorption spectra (λmax) and quantum yields (Φ). The input to the model would be molecular descriptors representing the structure of each compound. Once trained, the model could predict the λmax and Φ for this compound and other new derivatives.
Reaction Condition Optimization: ML models can predict the outcome of a reaction under different conditions (e.g., solvent, temperature, wavelength of light). This could be used to identify the optimal conditions for the efficient photorelease of acetic acid from this compound.
Discovering New Photolabile Groups: AI algorithms can be used in a generative capacity to design new molecules with desired properties. By learning the structure-property relationships from a known set of photolabile protecting groups, an AI could propose novel structures that are predicted to have superior properties, such as absorption at longer wavelengths or higher quantum yields.
These data-driven approaches complement traditional computational methods and can significantly accelerate the design and discovery of new functional molecules.
Applications of O Nitrophenethyl Acetate in Advanced Organic and Materials Science Research
Role as a Photoremovable Protecting Group (PPG) in Research Chemistry
The o-nitrophenethyl group, and by extension its acetate (B1210297) ester, is a prominent member of the o-nitrobenzyl (oNB) family of photoremovable protecting groups (PPGs). tcichemicals.comresearchgate.net These groups are instrumental in synthetic chemistry for their ability to mask a reactive functional group, rendering it inert to various reaction conditions, and then be selectively removed by irradiation with light, typically in the near-UV range. nih.govwikipedia.org This process, often referred to as "photocaging," allows for precise spatial and temporal control over the release of active molecules. tcichemicals.comwikipedia.org The photocleavage mechanism of o-nitrobenzyl-based PPGs generally proceeds through a Norrish Type II reaction, where an initial photo-induced excitation leads to the abstraction of a benzylic proton by the nitro group, forming an aci-nitro intermediate that subsequently rearranges to release the protected substrate and form an o-nitrosobenzaldehyde byproduct. wikipedia.org The popularity of oNB linkers is partly due to their responsiveness to cytocompatible doses of light and the biocompatibility of their cleavage byproducts in many biological applications. nih.gov
Controlled Release of Alkyne Moieties in Organic Synthesis
Terminal alkynes are highly versatile functional groups in organic synthesis, participating in key reactions such as cycloadditions, Sonogashira couplings, and alkyne trimerizations. chalmers.se Protecting the terminal alkyne is often necessary due to the acidity of its proton. ccspublishing.org.cn The o-nitrobenzyl moiety has been successfully employed as a PPG for the controlled, light-induced release of terminal alkynes. acs.org
One strategy involves the protection of arylpropiolic acids with an o-nitrobenzyl group. Upon a cascade of light-triggered photodeprotection followed by a copper-catalyzed decarboxylation, a terminal alkyne can be generated on demand. acs.orgresearchgate.net This terminal alkyne can then be used in subsequent in-situ reactions, such as click chemistry with an azide to form a 1,2,3-triazole. acs.orgresearchgate.net Research has shown that substitution at the benzylic position of the o-nitrobenzyl protecting group can significantly influence the quantum yield of photolysis. acs.orgresearchgate.net
Another approach utilizes the formation of tertiary propargylic ethers with o-nitrobenzyl alcohol. These o-nitrobenzyl-protected propargylic ethers are stable under various conditions but can release the terminal alkyne upon UV irradiation under alkaline conditions. chalmers.se This method adds to the portfolio of alkyne protection strategies and is envisioned for use in synthetic organic chemistry where precise control over the deprotection of an alkyne is required. chalmers.se
| Protecting Group Strategy | Deprotection Method | Released Moiety | Subsequent Reaction Example |
| o-Nitrobenzyl protected arylpropiolic acid | Light-triggered photodeprotection followed by Cu-catalyzed decarboxylation | Terminal alkyne | In-situ click chemistry with an azide |
| o-Nitrobenzyl protected tertiary propargylic ether | UV irradiation under alkaline conditions | Terminal alkyne | General synthetic transformations |
Utility in Oligonucleotide Synthesis and Bioconjugation Chemistry
The synthesis of oligonucleotides is a cornerstone of modern biotechnology and molecular biology. atdbio.comyoutube.com It is a multi-step process that relies heavily on the use of protecting groups to ensure the correct sequence and integrity of the final product. umich.edu The process typically involves a solid-phase synthesis approach where phosphoramidite monomers are sequentially added to a growing oligonucleotide chain. atdbio.comyoutube.com Each step of the synthesis cycle—detritylation, coupling, capping, and oxidation—is carefully controlled. upenn.edu
Photoremovable protecting groups, including those from the o-nitrobenzyl family, have found utility in this field. nih.gov For instance, a fluorescent dye can be attached to the 5' end of an oligonucleotide via a photocleavable 2-nitrobenzyl linker. nih.gov This allows for the synthesis and purification of the labeled oligonucleotide, with the fluorescent tag being removable by UV irradiation, which is useful for various analytical and biological applications. nih.gov
In the broader context of bioconjugation, photocleavable linkers are valuable tools. researchgate.netnih.gov They enable the attachment of biomolecules to surfaces or other molecules, with the ability to release them under specific light conditions. lifetein.com For example, a photocleavable linker containing a 2-nitrobenzyl ester moiety can be used to conjugate anti-fouling polymers like poly(ethylene glycol) (PEG) to surfaces, allowing for the dynamic control of cell adhesion. lifetein.com
Development of Photocleavable Linkers for Dynamic Covalent Chemistry
Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic and responsive molecular systems. Photocleavable linkers based on the o-nitrobenzyl scaffold are well-suited for integration into such systems due to their ability to be cleaved by an external light stimulus. tcichemicals.comnih.gov
These linkers are bifunctional, possessing a photolabile o-nitrobenzyl core and two or more functional groups for attachment to other molecules. tcichemicals.com For example, a linker can have a succinimidyl carbonate group for reaction with amines and an alkyne group for click chemistry. lifetein.com The photocleavage of the linker allows for the disassembly of the molecular construct on demand. This has applications in the development of light-responsive materials, such as hydrogels, where the cleavage of the linker can lead to changes in the material's properties, like degradation and the release of encapsulated proteins. nih.gov The chemical nature of the bond being cleaved (e.g., ester vs. amide) within the linker can also influence the degradation properties of the material. nih.gov
Intermediacy in the Synthesis of Complex Organic Molecules
While the photochemical properties of the o-nitrophenethyl group are well-documented, its role as a stable intermediate in the synthesis of more complex molecules is also significant. The presence of both a nitro group and an ethyl acetate moiety provides two distinct points for further chemical modification, making it a potentially versatile building block.
Precursor for Pharmaceutical Scaffolds and Agrochemicals
Nitro-containing aromatic compounds are important precursors in the synthesis of many pharmaceuticals and agrochemicals. nih.govresearchgate.net The nitro group can be readily reduced to an amino group, which is a key functional group in a vast array of biologically active molecules. While direct evidence for the use of o-nitrophenethyl acetate as a starting material for specific commercial drugs or pesticides is not prevalent in the reviewed literature, the synthesis of various nitro-containing drugs like nitrocefin and opicapone highlights the importance of the nitroarene core in medicinal chemistry. nih.gov The synthesis of agrochemicals also often involves nitroaromatic intermediates. researchgate.net Given its structure, this compound could conceivably be hydrolyzed to o-nitrophenethyl alcohol, which can then be further elaborated, or the nitro group can be reduced and the resulting aminophenethyl acetate can be used in the construction of more complex heterocyclic systems common in pharmaceutical and agrochemical design.
Building Block for Dye Chemistry and Pigment Production
Azo dyes, which constitute a large class of synthetic colorants, are synthesized through the coupling of a diazonium salt with an electron-rich coupling component. britannica.comwikipedia.org The synthesis of these dyes often begins with nitroaromatic compounds, which are reduced to the corresponding anilines and then diazotized. nih.gov For example, various nitro-substituted aminothiophenes have been used as diazo components for disperse dyes. scilit.comsapub.org While specific examples of the use of this compound in the synthesis of commercial dyes and pigments are not explicitly detailed in the surveyed literature, its chemical structure suggests its potential as a precursor. Following reduction of the nitro group to an amine, the resulting 2-aminophenethyl acetate could serve as a diazo component or a coupling component in the synthesis of azo dyes. The presence of the ester functionality could also be used to modify the solubility and binding properties of the final dye molecule.
Applications in Polymer and Materials Science
The incorporation of photolabile groups into polymer structures has enabled the development of "smart" materials that can respond to light stimuli. Among the various photolabile moieties, the o-nitrophenethyl group, a close analog of the widely studied o-nitrobenzyl group, has garnered significant attention for its utility in creating photoresponsive and photodegradable polymers. The cleavage of the ester linkage in this compound upon UV irradiation provides a powerful tool for modulating material properties in a spatially and temporally controlled manner. This section explores the applications of the this compound moiety in the synthesis of photolabile polymers and the design of advanced photoresponsive systems. While direct literature on this compound is limited, the principles are well-demonstrated by the closely related and extensively researched o-nitrobenzyl esters. nih.govresearchgate.net
Synthesis of Photolabile Polymers and Functional Materials
The integration of this compound functionalities into polymer chains allows for the precise engineering of photodegradable materials. This is typically achieved by either incorporating a monomer containing the this compound group into the polymer backbone or by appending it as a side chain. Upon exposure to UV light, the photocleavage of the ester bond leads to chain scission or the release of side-chain functionalities, thereby altering the polymer's chemical and physical properties.
One common strategy involves the synthesis of acrylate or methacrylate monomers functionalized with an o-nitrophenethyl group. These monomers can then be polymerized using various techniques, such as free radical polymerization, to yield polymers with photolabile side chains. For instance, a monomer like o-nitrophenethyl acrylate can be copolymerized with other vinyl monomers to tailor the mechanical and thermal properties of the resulting material. Irradiation of such a polymer film would lead to the cleavage of the o-nitrophenethyl ester side chains, converting the hydrophobic acrylate units into hydrophilic acrylic acid units and releasing o-nitrosostyrene. This photochemical transformation can dramatically alter the solubility and wettability of the polymer.
Another approach is the incorporation of the this compound moiety into the backbone of a polymer, such as a polyester or a polyurethane. In this case, photocleavage results in the degradation of the entire polymer chain, leading to a decrease in molecular weight and a complete loss of mechanical integrity. This strategy is particularly useful for applications requiring on-demand degradation, such as in transient electronics or temporary medical implants.
| Polymer Type | Monomer(s) | Polymerization Method | Photodegradation Product(s) | Potential Application |
| Poly(o-nitrophenethyl acrylate) | o-Nitrophenethyl acrylate | Free Radical Polymerization | Poly(acrylic acid), o-Nitrosostyrene | Photoresists, Smart Surfaces |
| Photodegradable Polyester | Diol, Diacid, o-Nitrophenethyl-functionalized diol | Condensation Polymerization | Smaller polymer fragments, o-Nitrosostyrene | Drug delivery, Tissue engineering scaffolds |
| Photodegradable Polyurethane | Diisocyanate, Polyol, o-Nitrophenethyl-functionalized diol | Addition Polymerization | Smaller polymer fragments, o-Nitrosostyrene | Temporary adhesives, Encapsulants |
This table presents hypothetical examples based on the known chemistry of analogous o-nitrobenzyl compounds.
Design of Photoresponsive Systems
The ability to alter material properties with light has led to the design of sophisticated photoresponsive systems based on polymers containing this compound and its analogs. These systems leverage the photocleavage reaction to trigger a macroscopic response, such as a change in shape, solubility, or adhesive properties.
Photoresists and Patterning: One of the earliest and most significant applications of photolabile polymers is in photolithography. A thin film of a polymer containing this compound can act as a positive-tone photoresist. nih.gov Upon irradiation through a photomask, the exposed regions of the polymer become more soluble in a developer solvent due to the conversion of the nonpolar ester groups to polar carboxylic acid groups. This allows for the creation of high-resolution patterns on a substrate, which is a fundamental process in the fabrication of microelectronics and microfluidic devices.
Controlled Release Systems: Photodegradable hydrogels and nanoparticles have been developed for the light-triggered release of encapsulated cargo, such as drugs or fragrances. A hydrogel crosslinked with chains containing the this compound moiety will degrade upon UV exposure, leading to the release of the entrapped molecules. Similarly, nanoparticles composed of polymers with this compound in their core or shell can be designed to release their payload in response to a light stimulus. This approach offers precise spatial and temporal control over the delivery of active substances.
Smart Surfaces and Adhesives: Surfaces coated with polymers bearing this compound side chains can have their properties, such as wettability and cell adhesion, dynamically altered by light. For example, a hydrophobic surface can be rendered hydrophilic upon irradiation. Furthermore, photoresponsive adhesives have been developed where the adhesive strength can be reduced on demand by exposing the material to UV light, facilitating the disassembly of bonded components.
The design of these photoresponsive systems relies on a thorough understanding of the photochemical reaction kinetics and the relationship between the molecular-level changes and the macroscopic material response.
| Photoresponsive System | Design Principle | Trigger | Response | Research Finding |
| Positive-Tone Photoresist | Increased solubility upon photocleavage of side chains. | UV Irradiation | Selective removal of exposed areas. | Enables high-resolution micropatterning. nih.gov |
| Drug-Eluting Hydrogel | Degradation of hydrogel network due to backbone cleavage. | UV Irradiation | Release of encapsulated drug molecules. | Provides on-demand therapeutic delivery. |
| Switchable Surface | Change in surface energy due to cleavage of hydrophobic side groups. | UV Irradiation | Transition from hydrophobic to hydrophilic. | Allows for dynamic control of wettability and cell adhesion. |
| Photo-Debonding Adhesive | Reduction in crosslink density or polymer molecular weight. | UV Irradiation | Decrease in adhesive strength. | Facilitates disassembly and recycling of bonded parts. |
This table presents examples based on the established applications of analogous o-nitrobenzyl compounds.
Future Research Directions and Emerging Avenues for O Nitrophenethyl Acetate
The unique photochemical properties of o-nitrophenethyl acetate (B1210297) and its derivatives have established them as valuable tools in a variety of scientific fields. However, ongoing research continues to push the boundaries of their utility, focusing on enhancing their performance and expanding their applicability. This section outlines key future research directions and emerging avenues for o-nitrophenethyl acetate, from the development of next-generation photolabile systems to their integration into sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for o-Nitrophenethyl acetate, and how can reaction efficiency and purity be assessed?
- Methodological Answer :
- Synthesis : Common approaches involve esterification of o-nitrophenethyl alcohol with acetic anhydride under acid catalysis (e.g., H₂SO₄) or base-mediated acetylation. Nitro group positioning (ortho vs. para) requires careful control of reaction temperature and stoichiometry to minimize byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the compound.
- Purity Assessment : Use HPLC (C18 column, UV detection at 254 nm) with ≥95% purity as a benchmark. Confirm structure via -NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
Q. Which analytical techniques are most reliable for characterizing o-Nitrophenethyl acetate’s physicochemical properties?
- Methodological Answer :
- Structural Confirmation : -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.
- Solubility Profiling : Use shake-flask method in buffers (pH 3.6–5.6, acetate buffer) to assess solubility in aqueous/organic matrices .
Q. How should researchers design experiments to evaluate o-Nitrophenethyl acetate’s stability under varying pH conditions?
- Methodological Answer :
- Buffer Selection : Prepare acetate buffers (pH 3.6–5.6) to mimic biochemical environments. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Control Variables : Include temperature (25°C vs. 37°C) and light exposure (amber vials for light-sensitive nitro groups).
- Data Interpretation : Use first-order kinetics models to calculate half-life () and identify pH-dependent degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of o-Nitrophenethyl acetate in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density functional theory (DFT) to optimize molecular geometry and calculate electron density maps (e.g., Mulliken charges on the nitro group).
- Transition State Analysis : Identify activation energies for potential reaction pathways (e.g., hydrolysis vs. nitro reduction).
- Validation : Correlate computational predictions with experimental kinetic data using HPLC or GC-MS .
Q. What strategies resolve contradictions in reported thermal stability data for o-Nitrophenethyl acetate?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., heating rate in TGA: 10°C/min under N₂ atmosphere).
- Byproduct Analysis : Use LC-MS to detect decomposition products (e.g., nitrophenol derivatives).
- Statistical Rigor : Apply ANOVA to assess inter-laboratory variability in DSC measurements .
Q. How can researchers optimize catalytic systems for o-Nitrophenethyl acetate synthesis while minimizing environmental impact?
- Methodological Answer :
- Green Chemistry Metrics : Compare atom economy and E-factor for homogeneous (e.g., DMAP) vs. heterogeneous catalysts (e.g., zeolites).
- Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) against traditional options (e.g., dichloromethane).
- Lifecycle Analysis : Quantify waste generation and energy consumption using process simulation software .
Q. What methodologies enable the study of o-Nitrophenethyl acetate’s interaction with biomacromolecules (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes on sensor chips to measure binding affinity ().
- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on nitro group positioning.
- Inhibition Assays : Couple enzymatic activity (e.g., esterase) with spectrophotometric detection of product formation .
Methodological and Ethical Considerations
Q. How should researchers address reproducibility challenges in o-Nitrophenethyl acetate studies?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (e.g., stirring speed, humidity control) in alignment with FAIR data principles.
- Open Data : Share raw NMR spectra and chromatograms via repositories like Zenodo.
- Peer Review : Pre-publish methods on platforms like Bio-protocol for community feedback .
Q. What ethical guidelines apply when reporting contradictory findings in o-Nitrophenethyl acetate research?
- Methodological Answer :
- Transparency : Disclose all raw data and statistical outliers in supplementary materials.
- Conflict of Interest : Declare funding sources (e.g., academic vs. industrial grants) that may influence interpretation.
- Attribution : Credit prior studies even when results conflict, avoiding dismissive language .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
